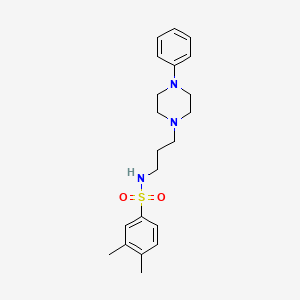
3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide” is a chemical compound. It is related to a series of compounds that have been synthesized and investigated for their anti-inflammatory activities .
Synthesis Analysis
The synthesis of similar compounds involves the creation of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives . The process involves the use of carrageenan-induced rat paw edema model in vivo . All the synthesized compounds were found to be potent anti-inflammatory agents .Mecanismo De Acción
3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide acts as a selective inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in various types of cancer cells. By inhibiting this enzyme, this compound can induce apoptosis and inhibit tumor growth. This compound also acts as an antagonist of the 5-HT1A receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can lower the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound can also increase the levels of brain-derived neurotrophic factor, a protein that is involved in the regulation of neuronal growth and survival. In addition, this compound can reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity and high selectivity for its target enzymes and receptors. However, this compound has some limitations for lab experiments. Its solubility in water is limited, which can affect its bioavailability and pharmacokinetics. This compound also has a relatively short half-life, which can limit its efficacy in vivo.
Direcciones Futuras
3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide has several potential future directions for scientific research. It can be further investigated for its potential as a therapeutic agent for various diseases, particularly cancer. This compound can also be modified to improve its pharmacokinetic properties and increase its efficacy in vivo. In addition, this compound can be used as a tool compound to study the role of carbonic anhydrase IX and the 5-HT1A receptor in various biological processes.
Métodos De Síntesis
3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide can be synthesized by reacting 3,4-dimethylbenzenesulfonyl chloride with 3-(4-phenylpiperazin-1-yl)propylamine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 150-152°C.
Aplicaciones Científicas De Investigación
3,4-dimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide has been extensively studied for its pharmacological properties, particularly its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been investigated for its potential as an antidepressant and anxiolytic agent.
Propiedades
IUPAC Name |
3,4-dimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-18-9-10-21(17-19(18)2)27(25,26)22-11-6-12-23-13-15-24(16-14-23)20-7-4-3-5-8-20/h3-5,7-10,17,22H,6,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORCLGWYEZNUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B2949068.png)
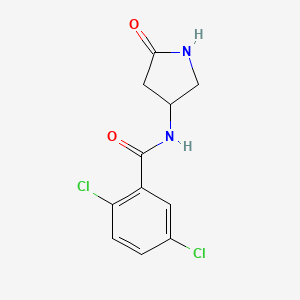
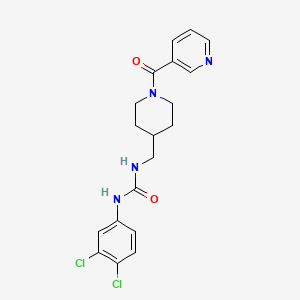
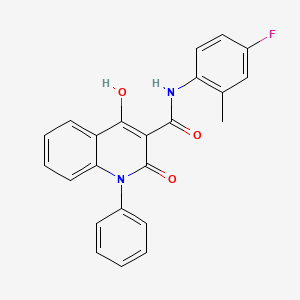
![2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2949072.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-(2-(isopropylamino)-2-oxoethyl)phenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide](/img/structure/B2949073.png)

![1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2949075.png)

![2-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2949078.png)
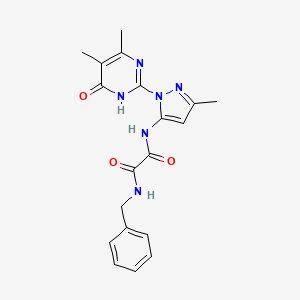
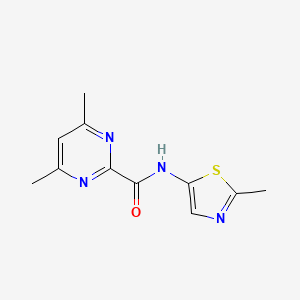
![1-{[1-(2-fluoropyridine-4-carbonyl)piperidin-3-yl]sulfonyl}-2,3-dihydro-1H-indole](/img/structure/B2949089.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2949091.png)